PREPRO-ATRIAL NATRIURETIC FACTOR (56-92) (HUMAN)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prepro-atrial natriuretic factor (56-92) (human) is a peptide fragment derived from the precursor of atrial natriuretic peptide. This compound plays a significant role in the regulation of blood pressure and fluid balance in the body. It is known to increase renal guanylate cyclase activity, which in turn enhances the production of cyclic GMP, a secondary messenger involved in various physiological processes .
準備方法
Synthetic Routes and Reaction Conditions: Prepro-atrial natriuretic factor (56-92) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While specific industrial production methods for prepro-atrial natriuretic factor (56-92) (human) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-quality peptides suitable for research and therapeutic applications .
化学反応の分析
Types of Reactions: Prepro-atrial natriuretic factor (56-92) (human) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions. it can be subject to enzymatic cleavage by proteases, which can modify its activity and stability .
Common Reagents and Conditions: The synthesis of prepro-atrial natriuretic factor (56-92) (human) involves the use of protected amino acids, coupling reagents (such as HBTU or DIC), and deprotection agents (such as TFA). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products Formed: The primary product of the synthesis is the prepro-atrial natriuretic factor (56-92) (human) peptide. Depending on the specific conditions and reagents used, minor by-products such as truncated or misfolded peptides may also be formed. These by-products are typically removed during the purification process .
科学的研究の応用
Prepro-atrial natriuretic factor (56-92) (human) has a wide range of applications in scientific research. It is used to study the regulation of blood pressure and fluid balance, as well as the role of cyclic GMP in cellular signaling. In medicine, it is investigated for its potential therapeutic effects in conditions such as heart failure and hypertension. Additionally, it serves as a valuable tool in the development of new drugs targeting the natriuretic peptide system .
作用機序
Prepro-atrial natriuretic factor (56-92) (human) exerts its effects by binding to guanylate cyclase receptors on the surface of target cells. This binding activates the enzyme, leading to an increase in cyclic GMP levels. Cyclic GMP acts as a secondary messenger, mediating various physiological responses, including vasodilation, natriuresis, and inhibition of renin-angiotensin-aldosterone system activity .
類似化合物との比較
Similar Compounds:
- Atrial natriuretic factor (4-28)
- Brain natriuretic peptide (BNP)
- C-type natriuretic peptide (CNP)
Uniqueness: Prepro-atrial natriuretic factor (56-92) (human) is unique in its specific sequence and its role as a precursor to active natriuretic peptides. Unlike other natriuretic peptides, it has a distinct function in the regulation of guanylate cyclase activity and cyclic GMP production. This makes it a valuable compound for studying the natriuretic peptide system and developing targeted therapies .
特性
CAS番号 |
112199-06-1 |
---|---|
分子式 |
C31H32N4O2 |
分子量 |
492.623 |
IUPAC名 |
N-[3-[3-(cyclopropanecarbonylamino)isoquinolin-7-yl]-4-methylphenyl]-4-[1-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C31H32N4O2/c1-19-5-14-27(33-30(36)22-8-6-21(7-9-22)20(2)35(3)4)17-28(19)25-13-12-24-16-29(32-18-26(24)15-25)34-31(37)23-10-11-23/h5-9,12-18,20,23H,10-11H2,1-4H3,(H,33,36)(H,32,34,37) |
InChIキー |
KETKUILYCSNHBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)N(C)C)C3=CC4=CN=C(C=C4C=C3)NC(=O)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。